N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide
Description
N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is a synthetic small molecule characterized by a central imidazole ring substituted with a hydroxymethyl group at position 5 and a sulfanyl-linked 2-methylbenzyl group at position 2. Its design aligns with trends in medicinal chemistry targeting imidazole-based scaffolds for antimicrobial, anticancer, or enzyme-modulating applications .
Properties
IUPAC Name |
N-benzyl-2-[5-(hydroxymethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-16-7-5-6-10-18(16)15-27-21-23-12-19(14-25)24(21)13-20(26)22-11-17-8-3-2-4-9-17/h2-10,12,25H,11,13-15H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQSKXIVQRTYNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form the imidazole ring, followed by functional group modifications to introduce the benzyl and sulfanyl groups . The reaction conditions often involve the use of nickel catalysts, mild temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, the purification processes, such as crystallization and chromatography, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The benzyl and sulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a base.
Major Products
Scientific Research Applications
N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial agent due to its imidazole core.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The benzyl and sulfanyl groups can enhance the compound’s binding affinity and specificity, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural and Activity Comparison of Imidazole/Benzimidazole Derivatives
Key Structural Differences and Implications
Core Heterocycle :
- The target compound employs an imidazole core, while analogs like W1 and 10VP91 use benzimidazole. Benzimidazoles generally exhibit enhanced aromatic stacking and metabolic stability compared to imidazoles but may suffer from synthetic complexity .
- The hydroxymethyl group at position 5 in the target compound is unique; similar positions in benzimidazoles (e.g., methylsulfonyl in compound 29) are associated with altered solubility and target binding .
Sulfanyl Substituents :
- The 2-(2-methylbenzyl)sulfanyl group in the target compound contrasts with simpler thioacetamido (W1) or benzenesulfonyl (compound 29) groups. Bulky aromatic sulfanyl groups may enhance selectivity for hydrophobic enzyme pockets .
Acetamide Modifications :
- N-benzyl substitution in the target compound increases lipophilicity compared to cyclopropyl (compound 11) or chlorophenyl (compound 8) acetamides. This could influence blood-brain barrier penetration or cytochrome P450 interactions .
Biological Activity
N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is a complex organic compound belonging to the class of imidazole derivatives. Its molecular formula is with a molecular weight of approximately 342.46 g/mol. The compound features a five-membered imidazole ring, a hydroxymethyl group, a benzyl group, and a sulfanyl group, which contribute to its unique chemical properties and potential biological activities.
Antimicrobial and Antifungal Properties
Preliminary studies suggest that this compound exhibits antimicrobial and antifungal properties. The imidazole ring's ability to coordinate with metal ions may inhibit metalloenzymes, which are critical for microbial survival. This mechanism is similar to that observed in other imidazole derivatives known for their antifungal activity, such as ketoconazole.
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. The presence of the hydroxymethyl and sulfanyl groups could enhance its binding affinity to specific receptors involved in cancer cell proliferation and survival pathways. In vitro studies have shown that compounds with similar structural features can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication in cancer cells .
The proposed mechanism of action involves the interaction of this compound with various molecular targets:
- Metal Ion Coordination : The imidazole ring can bind metal ions, potentially inhibiting metalloenzymes.
- Receptor Modulation : Functional groups may enhance binding affinity to receptors involved in various biological pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | Metal ion coordination |
| Antifungal | Effective against fungal strains | Similarity to known antifungals |
| Anticancer | Inhibition of cancer cell proliferation | Topoisomerase II inhibition |
Relevant Research
- Antimicrobial Studies : A study demonstrated that imidazole derivatives exhibit significant antimicrobial activity against various bacterial strains, suggesting potential applications for this compound in treating infections.
- Anticancer Mechanisms : Research on related compounds has shown that modifications in the imidazole structure can lead to increased cytotoxicity against specific cancer cell lines, highlighting the potential for this compound as an anticancer agent .
- Synthesis and Optimization : The synthesis of this compound involves multi-step organic reactions that can be optimized for higher yields and purity, which is crucial for further biological testing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
